molecular formula C8H10ClNO2 B12855012 (2-Amino-5-chloro-3-methoxyphenyl)methanol

(2-Amino-5-chloro-3-methoxyphenyl)methanol

Cat. No.: B12855012
M. Wt: 187.62 g/mol
InChI Key: BNBTVMLOHQMTSG-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of phenol, characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloro-3-methoxyphenyl)methanol typically involves the following steps:

    Nitration: The starting material, 3-methoxyphenol, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amino group is protected, and the compound is chlorinated at the 5-position using a chlorinating agent like thionyl chloride.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Amino-5-chloro-3-methoxybenzoic acid.

    Reduction: 2-Amino-5-chloro-3-methoxyphenylamine.

    Substitution: 2-Amino-5-methoxy-3-methoxyphenylmethanol.

Scientific Research Applications

(2-Amino-5-chloro-3-methoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a phenyl group instead of a methoxy group.

    2-Amino-5-chlorobenzophenone: Lacks the methoxy group and has a ketone functional group.

    2-Aminobenzhydrol: Similar structure but without the chloro and methoxy substituents.

Uniqueness

(2-Amino-5-chloro-3-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

(2-amino-5-chloro-3-methoxyphenyl)methanol

InChI

InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3

InChI Key

BNBTVMLOHQMTSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)CO)Cl

Origin of Product

United States

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